molecular formula C14H15BrN2O2 B14446086 1-(2-Ethoxy-2-oxoethyl)-4-phenylpyrimidin-1-ium bromide CAS No. 74439-20-6

1-(2-Ethoxy-2-oxoethyl)-4-phenylpyrimidin-1-ium bromide

Cat. No.: B14446086
CAS No.: 74439-20-6
M. Wt: 323.18 g/mol
InChI Key: WNYXGVGEZJQYPA-UHFFFAOYSA-M
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Description

1-(2-Ethoxy-2-oxoethyl)-4-phenylpyrimidin-1-ium bromide is a chemical compound with the molecular formula C14H15BrN2O2 It is known for its unique structure, which includes a pyrimidinium core substituted with ethoxy and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxy-2-oxoethyl)-4-phenylpyrimidin-1-ium bromide typically involves the reaction of 4-phenylpyrimidine with ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrobromic acid to yield the final product. The reaction conditions often include the use of solvents such as acetone or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-2-oxoethyl)-4-phenylpyrimidin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrimidinium derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced pyrimidinium compounds. Substitution reactions result in various substituted derivatives depending on the nucleophile employed.

Scientific Research Applications

1-(2-Ethoxy-2-oxoethyl)-4-phenylpyrimidin-1-ium bromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-2-oxoethyl)-4-phenylpyrimidin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide: Similar structure but with a pyridinium core instead of a pyrimidinium core.

    1-(2-Ethoxy-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide: Another related compound with a pyridinium core and additional pyridinyl substitution.

    1-(2-Ethoxy-2-oxoethyl)-2-methyl-3-(2-oxo-2-phenylethyl)-3H-benzimidazol-1-ium bromide: A benzimidazolium derivative with similar functional groups.

Uniqueness

1-(2-Ethoxy-2-oxoethyl)-4-phenylpyrimidin-1-ium bromide is unique due to its specific substitution pattern on the pyrimidinium core, which imparts distinct chemical and biological properties

Properties

CAS No.

74439-20-6

Molecular Formula

C14H15BrN2O2

Molecular Weight

323.18 g/mol

IUPAC Name

ethyl 2-(4-phenylpyrimidin-1-ium-1-yl)acetate;bromide

InChI

InChI=1S/C14H15N2O2.BrH/c1-2-18-14(17)10-16-9-8-13(15-11-16)12-6-4-3-5-7-12;/h3-9,11H,2,10H2,1H3;1H/q+1;/p-1

InChI Key

WNYXGVGEZJQYPA-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C[N+]1=CN=C(C=C1)C2=CC=CC=C2.[Br-]

Origin of Product

United States

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